molecular formula C6H11NaO3 B15140651 Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6

Cat. No.: B15140651
M. Wt: 160.18 g/mol
InChI Key: SCHJIKPVOOCORF-LRDWTYOMSA-M
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Description

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is an isotopically labeled compound, specifically deuterated, which means that certain hydrogen atoms in the molecule are replaced with deuterium (a stable isotope of hydrogen). This compound is primarily used in research settings for studying metabolic pathways, environmental pollutants, and as a reference in various chemical analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves the deuteration of 6-hydroxyhexanoic acid. The process typically includes the following steps:

    Deuteration: The hydrogen atoms at specific positions in 6-hydroxyhexanoic acid are replaced with deuterium using deuterated reagents.

    Neutralization: The deuterated 6-hydroxyhexanoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high isotopic purity and yield. The production facilities are equipped with advanced technologies to handle deuterated compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Produces 6-oxohexanoic acid.

    Reduction: Produces 6-hydroxyhexanol.

    Substitution: Produces various substituted hexanoates depending on the reagent used.

Scientific Research Applications

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms and drug metabolism.

    Industry: Applied in environmental studies to detect and quantify pollutants in air, water, soil, and food

Mechanism of Action

The mechanism of action of Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s transformation and interactions within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexanoic acid: The non-deuterated form of the compound.

    1,6-Hexanediol: A similar compound with two hydroxyl groups.

    6-Oxohexanoic acid: An oxidized form of 6-hydroxyhexanoic acid.

Uniqueness

Sodium 6-hydroxyhexanoate-3,3,4,4,5,5-d6 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems .

Properties

Molecular Formula

C6H11NaO3

Molecular Weight

160.18 g/mol

IUPAC Name

sodium;3,3,4,4,5,5-hexadeuterio-6-hydroxyhexanoate

InChI

InChI=1S/C6H12O3.Na/c7-5-3-1-2-4-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1/i1D2,2D2,3D2;

InChI Key

SCHJIKPVOOCORF-LRDWTYOMSA-M

Isomeric SMILES

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])C([2H])([2H])CO.[Na+]

Canonical SMILES

C(CCC(=O)[O-])CCO.[Na+]

Origin of Product

United States

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